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Compound of Interest

Compound Name: 2-Iodo-4,6-dimethylpyrimidine

Cat. No.: B092730 Get Quote

An In-Depth Technical Guide to the Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2-Iodo-4,6-
dimethylpyrimidine (C₆H₇IN₂). The document elucidates the key structural features,

intermolecular interactions, and the experimental methodologies employed in its

characterization. A detailed examination of the crystallographic data reveals a well-defined

supramolecular architecture governed by halogen bonding and π–π stacking interactions. This

guide is intended to serve as a critical resource for researchers in medicinal chemistry,

materials science, and drug development, offering foundational knowledge for the design of

novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine
Derivatives
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and

functional materials. Their prevalence in biologically active molecules, including nucleobases,

underscores their importance. The introduction of a halogen atom, such as iodine, onto the

pyrimidine scaffold significantly influences the molecule's electronic properties and introduces

the potential for specific, directional intermolecular interactions, namely halogen bonding. 2-
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Iodo-4,6-dimethylpyrimidine serves as an important intermediate in cross-coupling reactions

for the synthesis of a variety of pyrimidine ligands[1][2]. Understanding its solid-state structure

is paramount for predicting its reactivity, stability, and potential for polymorphism, all of which

are critical parameters in drug development and materials engineering.

Molecular and Crystal Structure
The molecular structure of 2-Iodo-4,6-dimethylpyrimidine consists of a central pyrimidine ring

substituted with an iodine atom at the 2-position and two methyl groups at the 4- and 6-

positions. The non-hydrogen atoms of the molecule are located on a crystallographic mirror

plane[1][2][3]. A notable feature of the determined structure is the disorder of the hydrogen

atoms of the methyl groups, which are distributed over two positions with equal occupancy[1]

[2].

Crystallographic Data
Single-crystal X-ray diffraction analysis has provided precise data on the crystal system, unit

cell dimensions, and other key crystallographic parameters. This data is essential for the

unambiguous identification and characterization of the solid-state form of the compound.
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Parameter Value Reference

Chemical Formula C₆H₇IN₂ [1][2][4]

Molecular Weight 234.04 g/mol [1][2]

Crystal System Orthorhombic [1][2]

Space Group P n m a [2]

a 7.930 (2) Å [1][2]

b 7.0256 (19) Å [1][2]

c 14.499 (4) Å [1][2]

Volume 807.8 (4) Å³ [1][2]

Z 4 [1][2]

Temperature 296 K [1][2]

Radiation Mo Kα (λ = 0.71073 Å) [1]

Density (calculated) 1.924 Mg m⁻³ [1]

Supramolecular Architecture: The Role of Intermolecular
Interactions
The crystal packing of 2-Iodo-4,6-dimethylpyrimidine is not arbitrary; it is directed by specific

and significant intermolecular forces that lead to a highly organized two-dimensional

supramolecular architecture[1][2][3].

A defining feature of the crystal structure is the presence of short intermolecular contacts

between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule (I···N).

The measured distance of 3.390 (3) Å is notably shorter than the sum of the van der Waals

radii of iodine and nitrogen, which is a hallmark of a halogen bond[1][2]. These interactions link

the molecules into zigzag chains, forming a foundational motif in the crystal lattice[1][2][3].

Complementing the halogen bonds are strong intermolecular π–π stacking interactions

between the pyrimidine rings of adjacent molecules. The centroid-to-centroid distance between
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these stacked rings is 3.5168 (10) Å[1][2]. This distance indicates a significant attractive

interaction that contributes to the stability of the crystal structure and the formation of the two-

dimensional network[1][2][3].

Zigzag Chain via Halogen Bonding

Molecule A Molecule B

 I···N Contact
(3.390 Å) 

Molecule D
(Chain 1) Molecule C

 I···N Contact
(3.390 Å) Molecule E

(Adjacent Chain)

 π–π Stacking
(3.5168 Å) 

Click to download full resolution via product page

Intermolecular interactions in 2-Iodo-4,6-dimethylpyrimidine.

Experimental Methodology
The determination of this crystal structure relies on a systematic experimental workflow, from

synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization
The synthesis of 2-Iodo-4,6-dimethylpyrimidine follows established literature procedures. The

precursor, 4,6-dimethyl-2-chloropyrimidine, is synthesized according to the method described

by Kosolapoff & Roy (1961)[1][2]. The title compound is then prepared from this precursor.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction were obtained

through slow evaporation.

Dissolution: The synthesized 2-Iodo-4,6-dimethylpyrimidine was dissolved in a

dichloromethane-petroleum ether solution.
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Evaporation: The solution was allowed to stand at room temperature, permitting slow

evaporation of the solvents.

Crystal Growth: Over time, colorless, block-like crystals of the title compound formed[1].

Synthesized Compound

Dissolve in
Dichloromethane/
Petroleum Ether

Slow Evaporation
at Room Temperature

Formation of
Colorless Crystals

Click to download full resolution via product page

Workflow for the crystallization of the title compound.

X-ray Diffraction Data Collection and Refinement
The crystallographic data were collected using a state-of-the-art diffractometer, and the

resulting data were processed and refined to yield the final structural model.

Data Collection Parameters:

Instrument: Bruker SMART APEXII CCD area-detector diffractometer[1][2].

Reflections Measured: 5541[1][2].
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Independent Reflections: 817[1][2].

Absorption Correction: A multi-scan correction was applied using the SADABS program[1][2].

Structure Refinement: The structure was solved and refined against F² using all reflections. The

final R-factor, R[F² > 2σ(F²)], was 0.026, and the weighted R-factor, wR(F²), was 0.066,

indicating a high-quality refinement[1]. Hydrogen atoms were placed in geometrically idealized

positions and treated as riding atoms[1][2].

Conclusion and Future Outlook
The crystal structure of 2-Iodo-4,6-dimethylpyrimidine is a testament to the directing power of

halogen bonding and π–π stacking in the formation of ordered supramolecular assemblies. The

detailed structural data presented herein provides a solid foundation for understanding the

solid-state behavior of this and related compounds. For drug development professionals, this

knowledge is crucial for anticipating potential polymorphic forms and for designing crystal

engineering strategies to optimize the physicochemical properties of active pharmaceutical

ingredients. For materials scientists, the well-defined intermolecular interactions offer a

blueprint for the rational design of new functional materials with tailored electronic and optical

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092730#crystal-structure-of-2-iodo-4-6-
dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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